molecular formula C20H22FN3O3S B2840033 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 1797564-13-6

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No. B2840033
CAS RN: 1797564-13-6
M. Wt: 403.47
InChI Key: GULXVPPPKGLKOR-UHFFFAOYSA-N
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Description

This compound is a benzoxazole derivative . Benzoxazole derivatives have been identified as a new class of G-protein-coupled receptor kinase 2 and 5 inhibitors . These inhibitors are considered as a novel therapeutic strategy to prevent and treat heart failure disease .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a benzoxazole ring, a piperidine ring, and a sulfonamide group . The structure is confirmed by spectral data including mass spectrometry, HRMS, and 1H and 13C NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives include the coupling reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by a reaction with 1-(2-chloro ethyl) piperidine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are characterized by their solubility in water and other polar solvents . The presence of a positive charge on either of the two nitrogen atoms in the benzoxazole ring allows it to exist in two equivalent tautomeric forms .

Scientific Research Applications

Structural Characterization and Potential Applications

Single-Crystal X-ray and Solid-State NMR Characterization : A study focused on the structural investigation of a compound closely related to the one , revealing insights into its potential as an Active Pharmaceutical Ingredient (API) for treating dementia. The research detailed the solid-state NMR study combined with quantum-chemical calculations, providing a comprehensive analysis of the compound's structure and dynamics (Tomasz Pawlak et al., 2021).

Antimicrobial and Antitumor Activities

Antimicrobial and Antitumor Potential : Another area of interest is the compound's role in antimicrobial and antitumor activities. Research has identified structures similar to the chemical that exhibit significant antiproliferative activity against various cancer cell lines, indicating potential for development as anticancer agents. Such compounds have shown efficacy in inhibiting cell proliferation, migration, and invasion, highlighting their relevance in cancer research (Yanyan Jia et al., 2020).

Molecular Dynamics and Inhibition Studies

Molecular Dynamics and Inhibition Studies : The compound's derivatives have been explored for their adsorption and corrosion inhibition properties, particularly on the corrosion of iron. This research underscores the compound's potential in industrial applications, where its derivatives can serve as corrosion inhibitors, demonstrating the chemical's versatility beyond biomedical applications (S. Kaya et al., 2016).

properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-14-12-16(21)6-7-19(14)28(25,26)22-13-15-8-10-24(11-9-15)20-23-17-4-2-3-5-18(17)27-20/h2-7,12,15,22H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULXVPPPKGLKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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